molecular formula C17H29NO8 B12279015 Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate

Cat. No.: B12279015
M. Wt: 375.4 g/mol
InChI Key: HBLHIKXVNJAQQJ-UHFFFAOYSA-N
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Description

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate (CAS: 59279-60-6) is a chiral, Boc-protected amino acid ester with the molecular formula C₁₂H₂₁NO₆ and a molecular weight of 275.3 g/mol . It is derived from L-glutamic acid, where the α-amino group is bis-protected by tert-butoxycarbonyl (Boc) groups, and both carboxylic acid moieties are esterified as methyl esters. This compound is widely used as an intermediate in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection .

Key properties include:

  • Physical State: Oil (purified)
  • Synthesis: Prepared via reaction of L-glutamic acid dimethyl ester with di-tert-butyl dicarbonate (Boc₂O) under mild conditions, yielding 94% purity .
  • 1H-NMR Data (CDCl₃, 400 MHz): δ 1.42 (s, 9H, Boc-CH₃), 1.98–2.40 (m, 4H, -CH₂-), 3.68–3.77 (s, 6H, -OCH₃), 4.36 (m, 1H, α-CH), 5.10 (m, 1H, NH) .

Properties

IUPAC Name

dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLHIKXVNJAQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the Boc groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process. These systems allow for better control of reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Unnatural Amino Acids

One of the primary applications of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is in the synthesis of enantiomerically pure unnatural α-amino acids. These compounds are essential in drug development due to their ability to mimic natural amino acids while providing enhanced biological activity or stability. The compound serves as a chiral building block in various synthetic pathways, facilitating the introduction of complex side chains that are crucial for biological function .

Case Study: Michael Addition Reactions

In recent studies, this compound was employed as a Michael acceptor in reactions with nucleophiles such as chiral bicyclic serine derivatives. The results demonstrated high yields and selectivity for the desired products, showcasing its utility in producing specific amino acid analogs .

Pharmaceutical Development

This compound has been investigated for its role in developing new therapeutic agents, particularly in oncology and infectious disease treatment.

Case Study: SARS-CoV-2 Inhibitors

Recent research highlighted the use of derivatives of this compound in synthesizing potent inhibitors for the SARS-CoV-2 main protease (Mpro). The diastereomeric resolution of related compounds resulted in significantly improved antiviral activity, suggesting that modifications involving this compound can lead to effective treatments for COVID-19 .

Positron Emission Tomography (PET) Imaging

The compound's derivatives have also been explored as scaffolds for radiolabeled compounds used in PET imaging. For instance, modifications of the compound have led to the development of inhibitors labeled with fluorine-18, which showed promising tumor uptake characteristics in preclinical models. These findings indicate that this compound can play a critical role in creating imaging agents for cancer diagnostics .

Chemical Biology Applications

In chemical biology, this compound is utilized to study protein interactions and enzyme mechanisms. Its ability to form stable conjugates with biomolecules allows researchers to probe biological processes at a molecular level.

Example: Isobaric Tagging for Mass Spectrometry

The compound has been incorporated into isobaric tagging strategies for quantitative proteomics. By modifying peptides with this compound, researchers can improve the sensitivity and accuracy of mass spectrometric analyses, facilitating better understanding of protein dynamics in various biological systems .

Table of Applications

Application AreaDescriptionKey Findings/References
Unnatural Amino Acid SynthesisUsed as a chiral building block for amino acid analogsHigh yields in Michael addition reactions
Pharmaceutical DevelopmentDevelopment of antiviral agents targeting SARS-CoV-2Potent inhibitors through diastereomeric resolution
PET ImagingScaffolds for radiolabeled compounds used in tumor imagingPromising uptake characteristics observed
Chemical BiologyProbing protein interactions and enzyme mechanismsEnhanced sensitivity in mass spectrometry

Mechanism of Action

The mechanism of action of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate primarily involves the protection of amino groups through the formation of Boc derivatives. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding .

Comparison with Similar Compounds

Structural Analogues with Boc Protection
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate C₁₂H₂₁NO₆ 275.3 Dual Boc protection, methyl esterification, chiral center (S-configuration).
(S)-Methyl 2-((Boc)amino)-3-methylbutanoate C₁₁H₂₁NO₄ 243.3 Single Boc group, shorter carbon chain, lower solubility in polar solvents.
Dimethyl Boc-L-glutamate C₁₂H₂₁NO₆ 275.3 Synonymous with the target compound; identical structure and applications.

Key Observations :

  • The Boc group enhances steric protection of the amino group, improving stability during peptide coupling compared to acetyl or benzyloxycarbonyl (Z) protections .
  • Methyl esters in the target compound increase lipophilicity, facilitating membrane permeability in prodrug designs .
Acylated and Functionalized Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Dimethyl (2S)-2-[[4-(2,4-diaminopteridin-6-yl)benzamido]pentanedioate C₂₂H₂₆N₈O₅ 482.5 Pteridinyl substituent; anticancer applications due to DNA intercalation.
Diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate C₁₅H₂₃N₂O₅S 342.4 Thiophene moiety; potential kinase inhibition activity.
Tetrasodium (2S)-2-[bis(carboxylatomethyl)amino]pentanedioate C₉H₁₀NNa₄O₈ 343.1 Chelating agent; used in detergents and water treatment.

Key Observations :

  • The target compound lacks bulky aromatic substituents (e.g., pteridinyl or thiophene), making it more versatile for straightforward peptide elongation .
  • Carboxylate derivatives (e.g., tetrasodium salt) exhibit enhanced water solubility but require harsh conditions for Boc deprotection .
Stereochemical and Isomeric Variants
Compound Name Molecular Formula Melting Point (°C) Optical Rotation ([α]D) Reference
This compound C₁₂H₂₁NO₆ N/A (oil) Not reported
(2R)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid C₂₃H₄₁NO₅ 82–84 +3.4 (c = 2.3, MeOH)
(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid C₂₃H₄₁NO₅ 82–84 -3.5 (c = 2.3, MeOH)

Key Observations :

  • The (S)-configuration in the target compound is critical for compatibility with natural L-amino acids in peptide synthesis .
  • Enantiomeric variants (R vs. S) show opposite optical rotations, impacting their interaction with chiral biological targets .

Biological Activity

Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is a compound of significant interest in medicinal chemistry and biochemistry, particularly due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound is a derivative of pentanedioic acid, modified with two Boc (tert-butyloxycarbonyl) protected amino groups. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,wx,y,z,w are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the Boc groups enhances the compound's stability and solubility, which are critical for biological applications.

This compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as prostate-specific membrane antigen (PSMA), which is relevant in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pentanedioic acid can inhibit PSMA with varying potency. For instance, compounds structurally related to this compound showed Ki values ranging from 0.04 nM to 42 nM against PSMA, indicating strong inhibition capabilities .

CompoundKi (nM)Target
Compound A0.04PSMA
Compound B0.11PSMA
This compoundTBDTBD

In Vivo Studies

Preliminary in vivo studies have suggested that compounds similar to this compound can effectively target tumors in models of prostate cancer. These studies indicate that high tumor uptake correlates with the compound's ability to bind selectively to PSMA .

Case Studies

  • Prostate Cancer Treatment : A study investigated the efficacy of a related compound in a rat model bearing prostate cancer xenografts. The results indicated a significant reduction in tumor size when treated with the compound, suggesting its potential as a therapeutic agent .
  • Analgesic Properties : Another case study focused on the analgesic properties of related compounds derived from pentanedioic acid scaffolds, demonstrating their effectiveness in alleviating chronic pain in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.